molecular formula C11H13N7O4 B10965959 1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide

1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide

Cat. No.: B10965959
M. Wt: 307.27 g/mol
InChI Key: GRBMACTTZWZUIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry and organic synthesis due to their unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nitration of 1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid using concentrated nitric and sulfuric acids . The resulting nitro compound is then subjected to further reactions to introduce the propanoyl and amino groups, forming the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrazole ring .

Mechanism of Action

The mechanism of action of 1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with biological macromolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-4-{[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]amino}-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C11H13N7O4

Molecular Weight

307.27 g/mol

IUPAC Name

2-methyl-4-[3-(3-nitropyrazol-1-yl)propanoylamino]pyrazole-3-carboxamide

InChI

InChI=1S/C11H13N7O4/c1-16-10(11(12)20)7(6-13-16)14-9(19)3-5-17-4-2-8(15-17)18(21)22/h2,4,6H,3,5H2,1H3,(H2,12,20)(H,14,19)

InChI Key

GRBMACTTZWZUIU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C=N1)NC(=O)CCN2C=CC(=N2)[N+](=O)[O-])C(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.